![molecular formula C19H16Cl2N2O3 B15105465 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- CAS No. 1266694-58-9](/img/structure/B15105465.png)
3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine.
Introduction of Substituents: The dichlorophenyl and methylethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient and scalable synthesis.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Phenyl Derivatives: Compounds with phenyl groups substituted at different positions.
Uniqueness
3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.
Biological Activity
3-Isoxazolecarboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- , represents a novel entry into this class of compounds, and its biological activities warrant detailed exploration.
Synthesis and Characterization
The synthesis of isoxazole derivatives often involves the condensation of appropriate phenolic and carboxylic acid precursors. The target compound can be synthesized through a series of steps that typically include the formation of the isoxazole ring followed by amide coupling with the dichlorophenyl and methoxyphenyl substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives against several cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Notably, compounds similar to the target showed significant cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from 15.48 µg/mL to over 400 µg/mL depending on the specific derivative and cell line tested .
Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
2d | Hep3B | 23 | Apoptosis induction |
2e | HeLa | 15.48 | G2/M phase delay |
2a | MCF-7 | 39.80 | Antioxidant activity |
These findings suggest that modifications on the isoxazole ring significantly influence anticancer activity, with certain substitutions enhancing potency against specific cancer types.
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has also been investigated. In one study, various isoxazole-carboxamide compounds demonstrated moderate to potent activity against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The most effective compound exhibited minimum inhibitory concentrations (MIC) as low as 2 mg/mL .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
A8 | Pseudomonas aeruginosa | 2 |
A13 | Klebsiella pneumoniae | 4 |
The molecular docking studies indicated favorable binding interactions with bacterial enzymes, suggesting a potential mechanism for their antimicrobial effects.
Anti-inflammatory Activity
Isoxazole derivatives have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to the target demonstrated significant selectivity towards COX-2 over COX-1, which is crucial for reducing inflammation without adverse gastrointestinal effects associated with non-selective NSAIDs .
Table 3: COX Inhibition Data for Isoxazole Derivatives
Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio |
---|---|---|---|
A13 | 64 | 13 | 4.63 |
Case Studies
In a recent investigation involving a series of isoxazole derivatives, researchers found that specific substitutions led to enhanced biological activities. For example, the introduction of halogen atoms on the phenyl rings was correlated with increased anticancer efficacy and improved selectivity for COX-2 inhibition .
Properties
CAS No. |
1266694-58-9 |
---|---|
Molecular Formula |
C19H16Cl2N2O3 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-(4-propan-2-yloxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11(2)25-14-6-3-12(4-7-14)18-10-17(23-26-18)19(24)22-16-9-13(20)5-8-15(16)21/h3-11H,1-2H3,(H,22,24) |
InChI Key |
FEDSNYWSANIUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.